1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials
Research has shown that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, such as the ones containing the 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, demonstrate significant potential in the development of photoluminescent materials. These materials have been synthesized using palladium-catalyzed aryl-aryl coupling reactions and exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability into thin films, and higher photochemical stability compared to saturated polymers with isolated DPP units in the main chain (Beyerlein & Tieke, 2000).
Organic Solar Cells
Derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have also been applied in the development of organic solar cells. A study on a small molecular non-fullerene electron acceptor utilizing diketopyrrolopyrrole as terminal functionalities displayed promising results, including high optical absorption coefficient, good solubility, thermal stability, and encouraging efficiency when paired with the electron donor poly(3-hexylthiophene) (Gupta et al., 2017).
Synthetic Methodologies
In the realm of synthetic chemistry, efficient and practical procedures have been developed for the synthesis of libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methodologies facilitate the practical synthesis of these compounds with a broad range of substituents under mild conditions, enhancing their accessibility for further scientific research (Vydzhak et al., 2021).
Fluorescence and Electrochemical Sensing
Some derivatives have been investigated for their potential in fluorescence and electrochemical sensing, especially in detecting specific ions. For instance, dipyrrolyl derivatives bearing electron-withdrawing groups have shown to be effective fluoride ion sensors in organic solvents, demonstrating significant binding-induced changes in color, optical, and electrochemical signatures, making them efficient fluoride ion sensors (Ghosh et al., 2004).
Anti-HIV-1 Activity
Additionally, certain derivatives have been explored for their potential in medicinal chemistry, such as their activity against HIV-1. Although excluding specific drug use and dosage details as requested, it's noteworthy that novel compounds resembling the critical two-metal binding pharmacophore required for HIV-1 integrase inhibition have been developed. These compounds have demonstrated significant antiviral potencies against HIV-1, highlighting the versatility of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones derivatives in drug discovery (Liu et al., 2016).
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-13-7-3-1-5-11(13)16-15-17(23)12-6-2-4-8-14(12)25-18(15)19(24)21(16)9-10-22/h1-8,16,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHEPYLUKUZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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